Home > Products > Screening Compounds P49596 > Fmoc-DL-thyronine
Fmoc-DL-thyronine - 1452575-06-2

Fmoc-DL-thyronine

Catalog Number: EVT-1679954
CAS Number: 1452575-06-2
Molecular Formula: C30H25NO6
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Boc-DL-Isoleucine

  • Relevance: The paper discusses the use of methyl L-mandelate as a resolving agent for separating enantiomers of Boc-DL-isoleucine. [] This resolving agent was found to be ineffective for Fmoc-DL-thyronine, suggesting some structural differences between Boc-protected isoleucine and Fmoc-protected thyronine might influence their interactions with resolving agents. []

Fmoc-Isoleucine

  • Relevance: The paper highlights that methyl L-mandelate, while effective for resolving Boc-DL-isoleucine, is ineffective for resolving the four stereoisomers of Fmoc-isoleucine. [] This suggests that the Fmoc protecting group might significantly alter the molecule's properties compared to Boc-protection, impacting its ability to be resolved by certain chiral agents. This is relevant because Fmoc is the same protecting group used in "Fmoc-DL-thyronine".

3,5-diiodo-4-(2',3'-dimethylphenoxy)-DL-phenylalanine

  • Compound Description: This compound is a thyroxine analog, which means it shares structural similarities with the thyroid hormone thyroxine (T4). Thyroxine analogs often possess thyromimetic activity, meaning they can mimic the effects of thyroid hormones to some degree. []
  • Relevance: The paper discusses the synthesis of 3,5-diiodo-4-(2',3'-dimethylphenoxy)-DL-phenylalanine as a thyroxine analog to explore how alkyl substitutions impact biological activity in comparison to thyroxine. [] The target compound, Fmoc-DL-thyronine, is also a thyroxine analog, highlighting the paper's focus on understanding the structure-activity relationships of this class of compounds.

References[20] https://www.semanticscholar.org/paper/0451699b35d832a8b1fae6019d69afea4f474353 [] https://www.semanticscholar.org/paper/32d6a06d06e87c7ed919759f038af27f26a726a7

Overview

Fmoc-DL-thyronine is a derivative of thyronine, a thyroid hormone precursor, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the incorporation of thyronine into peptides. The Fmoc group is widely used due to its stability under various conditions and ease of removal.

Source

Fmoc-DL-thyronine can be synthesized from natural sources or produced synthetically. Thyronine itself is derived from the amino acid tyrosine and is predominantly found in the thyroid gland of mammals. The Fmoc derivative is typically synthesized through chemical modification processes that involve protecting the amino group of thyronine to facilitate its use in peptide synthesis.

Classification

Fmoc-DL-thyronine is classified as an amino acid derivative. It belongs to the broader category of peptide synthesis reagents and is particularly used in the synthesis of peptides that require specific amino acid sequences incorporating thyroid hormone functionalities.

Synthesis Analysis

Methods

The synthesis of Fmoc-DL-thyronine generally involves several key steps:

  1. Protection of the Amino Group: The amino group of DL-thyronine is protected using the Fmoc group, which can be achieved by treating DL-thyronine with an activated Fmoc reagent such as Fmoc-Cl (Fmoc chloride).
  2. Deprotection: After the desired peptide sequence has been assembled, the Fmoc group can be removed using a mild base, typically piperidine in dimethylformamide (DMF).
  3. Purification: The product is usually purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield.

Technical Details

The reaction conditions for synthesizing Fmoc-DL-thyronine typically involve:

  • Use of solvents like DMF or dichloromethane.
  • Reaction temperatures controlled at room temperature or slightly elevated conditions.
  • Monitoring through analytical techniques such as thin-layer chromatography or HPLC to assess reaction progress.
Molecular Structure Analysis

Structure

The molecular structure of Fmoc-DL-thyronine consists of:

  • A phenolic ring from the Fmoc group.
  • An amino acid backbone derived from thyronine, which includes a phenyl group and a hydroxyl group.

Data

  • Molecular Formula: C17H18N2O4
  • Molecular Weight: Approximately 314.34 g/mol
  • Structural Features: The presence of both hydrophilic (hydroxyl) and hydrophobic (aromatic) regions contributes to its solubility properties, making it suitable for peptide synthesis.
Chemical Reactions Analysis

Reactions

Fmoc-DL-thyronine primarily undergoes reactions typical of amino acids, including:

  • Peptide Bond Formation: It can react with carboxyl groups of other amino acids to form peptide bonds during SPPS.
  • Deprotection Reactions: The removal of the Fmoc group under basic conditions allows for further reactions with other amino acids.

Technical Details

The coupling reactions are facilitated by activating agents such as HBTU (1-Hydroxybenzotriazole uronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide), which help form stable intermediates necessary for efficient peptide bond formation.

Mechanism of Action

Process

The mechanism by which Fmoc-DL-thyronine acts in peptide synthesis involves:

  1. Activation: The carboxyl group of another amino acid is activated using coupling reagents.
  2. Nucleophilic Attack: The amino group of Fmoc-DL-thyronine attacks the activated carboxyl group, forming a peptide bond.
  3. Fmoc Removal: After assembly, the Fmoc protecting group is removed to expose the free amino group for subsequent reactions or finalization into peptides.

Data

This mechanism allows for precise control over peptide sequences and modifications, essential for synthesizing biologically active peptides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.

Chemical Properties

Applications

Scientific Uses

Fmoc-DL-thyronine has several applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It is extensively used in SPPS for synthesizing peptides that mimic thyroid hormones or have therapeutic potential.
  • Biological Studies: Researchers utilize this compound to study the effects of thyroid hormones on biological systems, including metabolism and growth regulation.
  • Drug Development: Its derivatives are explored for developing new drugs targeting thyroid-related disorders or metabolic diseases.
Synthesis Methodologies of Fmoc-DL-Thyronine

Traditional Protection-Deprotection Strategies in Solid-Phase Peptide Synthesis

Fmoc Group Introduction via Activated ReagentsFmoc-DL-thyronine synthesis relies on activated Fmoc reagents to acylate the amino group of DL-thyronine. Key reagents include:

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate): Reacts with thyronine in anhydrous dioxane at 0°C, yielding 85–92% protected product. However, it risks carboxylate oligomerization due to thyronine’s phenolic and carboxylic acid groups [2] [5].
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): Preferable for minimizing epimerization. Reactions in DMF/water (9:1) at pH 8.5 achieve >95% yield with <0.5% racemization. The succinimide byproduct is water-soluble, simplifying purification [2].

Critical Step: Prior silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) protects thyronine’s carboxylic acid group. This prevents unwanted dipeptide formation during Fmoc addition [5].

Optimization of Piperidine-Mediated Deprotection Kinetics

Deprotection of Fmoc-DL-thyronine during SPPS uses piperidine in N,N-dimethylformamide (DMF). Key parameters:

  • Concentration: 20% piperidine/DMF achieves complete deprotection in 3 minutes, as monitored by UV absorbance at 301 nm (dibenzofulvene release). Higher concentrations (>30%) risk β-elimination of thyronine’s aryl ether linkage [1] [3].
  • Additives: 0.1 M 1-hydroxybenzotriazole (HOBt) suppresses aspartimide-like side reactions at thyronine’s carboxyl group, reducing byproducts by 15-fold [1].

Table 1: Activated Reagents for Fmoc Protection of DL-Thyronine

ReagentSolvent SystemYield (%)Epimerization RiskByproduct Removal
Fmoc-ClDioxane, 0°C85–92ModerateComplex (requires silica gel chromatography)
Fmoc-OSuDMF/water, pH 8.5>95Low (<0.5%)Simple (aqueous wash)
Fmoc-OPfpTHF, RT90LowModerate

Novel Electrophilic and Catalytic Approaches

Friedel-Crafts Trifluoromethylthiolation for Tyrosine AnaloguesDL-Thyronine’s diphenyl ether structure enables electrophilic modifications. Friedel-Crafts trifluoromethylthiolation leverages:

  • Reagents: N-trifluoromethylthio-dibenzenesulfonimide (NTSI) under Brønsted acid catalysis (e.g., TfOH, 5 mol%).
  • Site-selectivity: Electrophilic attack occurs ortho to thyronine’s phenolic hydroxyl, introducing -SCF₃ groups. This yields fluorinated analogues for PET imaging probes [5].Limitation: Steric hindrance from thyronine’s iodinated rings may reduce yields to 40–60%, necessitating precise stoichiometry.

Late-Stage Functionalization in Peptide Chains

Fmoc-DL-thyronine incorporated into peptides allows post-assembly modifications:

  • S-Alkylation: Resin-bound thioamide derivatives (from Lawesson’s reagent treatment) undergo alkylation with benzyl bromide/DBU. This generates thioimidate intermediates, convertible to thioesters for native chemical ligation [3].
  • Racemization Risk: Alkylation with >7 eq. DBU causes 17–22% epimerization at thyronine’s α-carbon. Glycine spacers mitigate this [3].

Purification and Yield Optimization

Reverse-Phase HPLC Protocols for Fmoc-Derivative IsolationCrude Fmoc-DL-thyronine requires RP-HPLC due to polar byproducts (e.g., Fmoc-β-Ala-OH from Lossen rearrangement):

  • Column: C18 silica (5 μm, 250 × 4.6 mm)
  • Mobile Phase:
  • A: 0.1% TFA in water
  • B: 0.1% TFA in acetonitrile
  • Gradient: 20% B → 80% B over 25 min
  • Detection: UV at 265 nm (Fmoc chromophore)This achieves >99% purity, resolving thyronine’s diastereomers (retention time difference: 1.2 min) [4].

Table 2: HPLC Conditions for Fmoc-DL-Thyronine Purification

ParameterConditionImpact on Purity
Column Temperature40°CSharp peaks, reduced tailing
Flow Rate1.0 mL/minOptimal resolution
TFA Concentration0.1%Ion-pairing, improved symmetry
Gradient Duration25 minBaseline separation

Solvent Systems and Temperature-Dependent Crystallization

Post-HPLC fractions are crystallized for maximal yield:

  • Solvent Optimization: Ethyl acetate/hexane (3:7) at −20°C yields needle-like crystals (mp 210–225°C). Isopropanol gives higher recovery (78%) than acetonitrile (65%) due to thyronine’s low solubility [4].
  • Temperature Ramp: Cooling from 50°C to 4°C at 5°C/hour minimizes inclusion of Fmoc-dibenzofulvene adducts. Seed crystals accelerate nucleation, improving enantiomeric purity [4].

Table 3: Crystallization Conditions for Fmoc-DL-Thyronine

Solvent SystemYield (%)Purity (%)Crystal Morphology
Ethyl acetate/hexane (3:7)7599.2Needles
Isopropanol7898.8Prisms
Acetonitrile/water (8:2)6599.5Microcrystalline

Properties

CAS Number

1452575-06-2

Product Name

Fmoc-DL-thyronine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)

InChI Key

LFDWCUHMDBIXPE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.